2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide is an organic compound characterized by its unique molecular structure, which includes an amino group, a bromo-substituted benzyl moiety, and a cyclopropyl group attached to an acetamide backbone. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized from commercially available starting materials such as 4-bromo-benzylamine and cyclopropyl acetamide. It falls under the classification of amides, specifically acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amino group.
The synthesis of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:
Industrial methods may involve automated reactors for large-scale production, ensuring consistent quality through rigorous quality control measures such as chromatography and spectroscopy .
The molecular formula of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide is C13H15BrN2O. Its structure features:
The three-dimensional conformation can significantly influence its biological activity and interaction with other molecules.
2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide can undergo several chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity .
The mechanism of action for 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific biological targets such as enzymes or receptors. It may function as an enzyme inhibitor or modulate receptor activity, leading to alterations in biochemical pathways. Detailed studies on binding affinities and interaction dynamics are necessary to fully elucidate its mechanisms .
These properties are essential for predicting behavior in various applications, including drug formulation .
2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide has diverse applications across several fields:
The compound's unique structural features make it valuable in developing novel pharmaceuticals and materials .
The synthesis of 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide (C₁₂H₁₅BrN₂O, MW 283.16 g/mol) relies on strategic precursor selection. 4-Bromobenzylamine serves as the primary aromatic building block due to its electrophilic bromine moiety, which facilitates downstream functionalization. The cyclopropylacetamide backbone is typically introduced via N-alkylation using cyclopropylamine or protected glycine derivatives. Key reagents include:
Table 1: Key Starting Materials and Their Roles
| Material | Role | Purity Requirement |
|---|---|---|
| 4-Bromobenzylamine | Aromatic backbone provider | >98% regiochemical purity |
| Boc-glycine | Protected glycine precursor | ≥95% |
| Cyclopropylamine | Cyclopropane ring source | Anhydrous grade |
| HATU | Amide coupling reagent | ≥95% |
Catalytic efficiency governs yield and impurity profiles. HATU/DIPEA in anhydrous DMF achieves >85% coupling efficiency for the amidation between Boc-glycine and 4-bromobenzylamine, outperforming DCC (70–75% yield). For N-cyclopropylation, copper(I) iodide catalyzes C–N bond formation under mild conditions (50°C, 12h), suppressing N,N-dialkylation byproducts. Solvent screening reveals:
Table 2: Catalytic Systems for Key Synthetic Steps
| Reaction Step | Optimal Catalyst/Solvent | Yield | Byproducts |
|---|---|---|---|
| Amide coupling | HATU (0.95 eq)/DIPEA, DMF | 85–90% | <5% acylurea |
| N-Cyclopropylation | CuI (10 mol%), K₃PO₄, ACN | 75–80% | <8% dialkylated product |
| Boc deprotection | TFA/DCM | Quantitative | None detectable |
Transitioning from lab-scale batches (≤100g) to kilogram quantities necessitates automated continuous-flow reactors. Microfluidic systems enhance heat/mass transfer during exothermic amidation, maintaining isothermal conditions (±2°C) and reducing impurity formation. Key parameters:
The cyclopropane ring’s inherent strain and chiral plane necessitate precise stereocontrol. Racemization occurs during N-alkylation if unprotected glycine residues undergo base-mediated epimerization. Mitigation strategies include:
Solvent-free mechanochemical synthesis in planetary ball mills achieves 70% yield in 2h, eliminating DMF waste:
Immobilized Candida antarctica lipase B (CAL-B) catalyzes enantioselective amidation between racemic cyclopropylamine derivatives and 4-bromobenzyl glycinate:
Table 3: Green Synthesis Metrics Comparison
| Method | PMI* | E-Factor | Energy Use (kJ/mol) | Enantioselectivity |
|---|---|---|---|---|
| Conventional HATU route | 32 | 8.2 | 850 | Racemic |
| Solvent-free milling | 5 | 1.2 | 150 | Racemic |
| Biocatalysis (CAL-B) | 8 | 0.7 | 300 | >99% ee (R) |
PMI: Process Mass Intensity
Comprehensive Compound List
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: